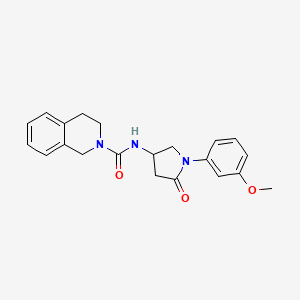

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

This compound belongs to the 3,4-dihydroisoquinoline carboxamide class, characterized by a bicyclic isoquinoline core fused with a pyrrolidinone ring (5-oxopyrrolidinyl) and a 3-methoxyphenyl substituent. Its structural uniqueness lies in the combination of a methoxy-substituted aromatic ring and a lactam-containing heterocycle, which may influence solubility, binding affinity, and metabolic stability compared to analogs .

Properties

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-27-19-8-4-7-18(12-19)24-14-17(11-20(24)25)22-21(26)23-10-9-15-5-2-3-6-16(15)13-23/h2-8,12,17H,9-11,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPRIJAJYOQQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyrrolidinone ring, an isoquinoline core, and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization of a γ-keto ester.

- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic aromatic substitution.

- Indoline Core Formation : Synthesized through Fischer indole synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or modulating their allosteric sites.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various signaling pathways.

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroisoquinoline, including this compound, exhibit anti-proliferative activity against various cancer cell lines. For instance:

- In Vitro Studies : Compounds similar to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline have shown significant inhibition of proliferation in human cancer cell lines such as prostate and colorectal cancers. Assays like the MTT assay are commonly used to measure cell viability and proliferation rates .

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties by inhibiting neuroinflammation and oxidative stress pathways. This is particularly relevant for conditions like neurodegenerative diseases.

Analgesic and Anti-inflammatory Activity

The compound has also been noted for its potential analgesic and anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Alvarez et al. (2009) | Demonstrated anti-metastatic properties in murine mammary cancer cells | In vitro invasion assays |

| Khalturina et al. (2010) | Showed analgesic effects through COX inhibition | Pharmacological assays |

| Novel Derivatives Study (2014) | Identified strong anti-proliferative activity against prostate cancer cells | MTT assay with various concentrations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and related derivatives:

Structural and Functional Insights

Substituent Effects: The 3-methoxyphenyl group in the target compound introduces steric bulk and moderate electron-donating effects compared to the N-phenyl group in compound 6f .

Synthetic Accessibility :

- Carboxamide derivatives (e.g., 6f, target compound) are synthesized via coupling reactions between amines and activated carbonyl intermediates, similar to methods for naphthyridine carboxamides .

- The lactam ring in the target compound likely requires cyclization steps under basic or thermal conditions, contrasting with esterification used for compound 6d .

Research Findings and Implications

- Crystallographic Analysis : Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .

- Ring Puckering : The 5-oxopyrrolidinyl ring’s puckering amplitude and phase angles (per Cremer-Pople parameters ) could be computationally modeled to predict interactions with biological targets.

- Pharmacomodulation Trends : Derivatives with carboxamide groups (target compound, 6f, 67) prioritize H-bonding capacity, while esters (6d) focus on lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.